2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and a benzoic acid moiety with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the methylsulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid
- 2-(4,4-Difluoropiperidin-1-yl)-4-(ethylsulfonyl)benzoic acid
- 2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)phenylacetic acid
Uniqueness
2-(4,4-Difluoropiperidin-1-yl)-4-(methylsulfonyl)benzoic acid is unique due to the presence of both fluorine atoms and the methylsulfonyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4S/c1-21(19,20)9-2-3-10(12(17)18)11(8-9)16-6-4-13(14,15)5-7-16/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXZSQLKHDUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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